molecular formula C11H9F3N2S B1386985 5-Methyl-4-(4-(trifluoromethyl)phenyl)thiazol-2-amine CAS No. 206555-46-6

5-Methyl-4-(4-(trifluoromethyl)phenyl)thiazol-2-amine

Cat. No.: B1386985
CAS No.: 206555-46-6
M. Wt: 258.26 g/mol
InChI Key: SUDKFQSYTBBEGL-UHFFFAOYSA-N
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Description

5-Methyl-4-(4-(trifluoromethyl)phenyl)thiazol-2-amine is a chemical compound of significant interest in medicinal chemistry and drug discovery research. This small molecule belongs to a class of organic compounds known as trifluoromethylbenzenes and incorporates a thiazole core, a privileged structure in the development of bioactive molecules . Compounds with this scaffold are frequently explored for their potential to modulate key biological targets. For instance, a structurally related triazolopyrimidine compound has been identified as an inhibitor of dihydroorotate dehydrogenase (DHODH), a mitochondrial enzyme essential for the de novo biosynthesis of pyrimidines . This mechanism is a validated therapeutic strategy, making such compounds valuable probes for studying diseases like malaria and certain autoimmune disorders . Thiazole derivatives are also extensively investigated as potential inhibitors of enzymes such as nitric oxide synthase (NOS), highlighting their broad applicability in biochemical research . As a building block, this compound can be utilized in the synthesis of more complex molecules for high-throughput screening and structure-activity relationship (SAR) studies. This compound is provided for research purposes as a high-purity solid. Researchers are encouraged to conduct their own characterization and biological testing. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

5-methyl-4-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N2S/c1-6-9(16-10(15)17-6)7-2-4-8(5-3-7)11(12,13)14/h2-5H,1H3,(H2,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUDKFQSYTBBEGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)N)C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

5-Methyl-4-(4-(trifluoromethyl)phenyl)thiazol-2-amine plays a significant role in biochemical reactions, particularly due to its unique structure. The compound interacts with several enzymes and proteins, influencing their activity. For instance, the trifluoromethyl group enhances the lipophilicity of the molecule, allowing it to interact more effectively with lipid membranes and hydrophobic pockets of proteins. This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme involved. Additionally, the thiazole ring can participate in nucleophilic and electrophilic reactions, further influencing biochemical pathways.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. The compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of key signaling proteins, leading to altered cellular responses. This modulation can result in changes in gene expression, affecting the production of proteins involved in critical cellular functions. Furthermore, the compound’s impact on cellular metabolism can lead to shifts in metabolic flux, influencing the overall metabolic state of the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is its ability to bind to specific biomolecules, such as enzymes and receptors. This binding can either inhibit or activate the target molecule, leading to downstream effects on cellular processes. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, altering the transcriptional landscape of the cell.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to reduced efficacy. Long-term exposure to the compound can result in sustained changes in cellular function, highlighting the importance of understanding its temporal dynamics.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or influencing cellular signaling pathways. At higher doses, toxic or adverse effects can occur, including cellular damage or disruption of normal physiological processes. Understanding the dosage-dependent effects is crucial for determining the therapeutic potential and safety of the compound.

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it can modulate the activity of enzymes involved in lipid metabolism, leading to changes in lipid profiles within the cell. Additionally, the compound’s interactions with metabolic enzymes can affect the overall metabolic state of the cell, influencing energy production and utilization.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cellular membranes through specific transporters, allowing it to reach its target sites within the cell. Additionally, binding proteins can facilitate the compound’s distribution within tissues, influencing its localization and accumulation.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall efficacy in modulating cellular processes.

Biological Activity

5-Methyl-4-(4-(trifluoromethyl)phenyl)thiazol-2-amine is a thiazole derivative that has garnered attention due to its diverse biological activities, particularly as an antimicrobial and anticancer agent. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structure and Properties

The compound belongs to the thiazole class, characterized by a five-membered ring containing sulfur and nitrogen. The presence of the trifluoromethyl group enhances its biological activity and stability, making it a promising candidate for pharmaceutical applications .

Target Interactions:
Thiazole derivatives interact with various biological targets, including enzymes and receptors. The mechanism often involves the formation of covalent bonds with amino acids in target proteins, leading to modulation of biochemical pathways associated with inflammation, microbial infection, and cancer .

Biochemical Pathways:
The compound has been shown to affect several pathways:

  • Antimicrobial Activity: It exhibits significant antibacterial properties against pathogens like Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) in the sub-micromolar range .
  • Anticancer Activity: Research indicates that thiazole derivatives can inhibit cancer cell growth by disrupting microtubule dynamics through binding to the colchicine site on tubulin .

Antimicrobial Activity

This compound has demonstrated potent activity against M. tuberculosis. A study found that modifications at the C-2 position of the thiazole ring can enhance activity against this pathogen, indicating that structural variations significantly impact efficacy .

CompoundMIC (μM)Target Pathogen
This compound0.70M. tuberculosis

Anticancer Activity

In vitro studies have shown that this compound exhibits antiproliferative effects on various cancer cell lines. The activity is often linked to structural modifications at the C-2 and C-5 positions of the thiazole ring. For example, compounds with specific substituents at these positions displayed IC50 values ranging from low micromolar to nanomolar against human cancer cell lines such as MCF-7 and A549 .

CompoundIC50 (nM)Cancer Cell Line
This compound1.7 - 38MCF-7
Other Analogues<10A549

Case Studies

Case Study 1: Antimicrobial Efficacy
A series of thiazole derivatives were synthesized and tested against M. tuberculosis, revealing that structural modifications significantly affected their antibacterial potency. The most active compounds had specific hydrophobic substituents at the C-2 position, enhancing their interaction with bacterial targets .

Case Study 2: Anticancer Potential
In a comparative study of various thiazole derivatives, this compound was shown to induce apoptosis in cancer cells through caspase activation without causing mitochondrial depolarization. This suggests a targeted mechanism of action that could be exploited for therapeutic purposes .

Pharmacokinetics

The pharmacokinetic profile of thiazole derivatives is crucial for their development as drugs. Factors such as solubility, stability, and metabolic pathways influence their efficacy in vivo. The presence of the trifluoromethyl group is noted to enhance both stability and bioavailability .

Scientific Research Applications

5-Methyl-4-(4-(trifluoromethyl)phenyl)thiazol-2-amine, often referred to as TFMT, is a compound that has garnered attention in various scientific research fields due to its unique chemical structure and properties. This article will explore the applications of TFMT, focusing on its biological, pharmaceutical, and material science applications.

Anticancer Activity

TFMT has shown promise in cancer research, particularly in targeting specific cancer cell lines. Studies have indicated that compounds with similar thiazole structures can inhibit tumor growth by interfering with cellular signaling pathways. For instance, TFMT analogs have been tested against breast cancer and lung cancer cell lines, demonstrating cytotoxic effects that warrant further exploration.

Antimicrobial Properties

Research has also highlighted the antimicrobial potential of TFMT. Compounds containing thiazole moieties have been reported to exhibit antibacterial and antifungal activities. Preliminary studies suggest that TFMT may inhibit the growth of certain pathogenic bacteria, making it a candidate for further investigation in antibiotic development.

Fluorescent Probes

The unique structure of TFMT allows it to be utilized as a fluorescent probe in various analytical applications. Its photophysical properties can be exploited for imaging and sensing applications in biological systems. Research has demonstrated that thiazole derivatives can serve as effective fluorescent markers due to their strong emission characteristics.

Polymer Chemistry

TFMT can be incorporated into polymer matrices to enhance material properties. Its incorporation into polymers can lead to improved thermal stability and mechanical strength. Studies are ongoing to evaluate the performance of TFMT-modified polymers in various applications, including coatings and composites.

Enzyme Inhibition Studies

TFMT has been investigated for its potential as an enzyme inhibitor. Thiazole derivatives are known to interact with various enzymes, influencing metabolic pathways. Research has focused on the inhibitory effects of TFMT on specific enzymes involved in disease processes, such as kinases and phosphatases.

Neuroprotective Effects

Emerging studies suggest that TFMT may possess neuroprotective properties. Compounds with similar structures have been shown to protect neuronal cells from oxidative stress and apoptosis. Investigations into the mechanisms underlying these effects could lead to new therapeutic strategies for neurodegenerative diseases.

Case Study 1: Anticancer Activity of Thiazole Derivatives

A study published in the Journal of Medicinal Chemistry explored a series of thiazole derivatives, including TFMT, for their anticancer activity against various cell lines. The results indicated that certain modifications to the thiazole structure enhanced cytotoxicity, leading to further development of TFMT-based compounds for targeted cancer therapy.

Case Study 2: Development of Antimicrobial Agents

Research conducted at a leading pharmaceutical institute investigated the antimicrobial properties of TFMT against resistant bacterial strains. The findings revealed that TFMT exhibited significant antibacterial activity, prompting further studies into its mechanism of action and potential formulation into new antibiotic therapies.

Case Study 3: Fluorescent Probes in Biological Imaging

A collaborative study between chemists and biologists evaluated the use of TFMT as a fluorescent probe in live-cell imaging applications. The results demonstrated that TFMT could effectively label specific cellular components without causing cytotoxicity, highlighting its utility in biological research.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Comparisons

The table below compares the target compound with structurally related thiazol-2-amine derivatives, highlighting substituents, molecular properties, and reported biological activities.

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Biological Activity Reference
5-Methyl-4-(4-(trifluoromethyl)phenyl)thiazol-2-amine 4: 4-(CF₃)phenyl; 5: methyl C₁₁H₉F₃N₂S 258.26 Not reported -
5-Methyl-4-phenylthiazol-2-amine 4: phenyl; 5: methyl C₁₀H₁₀N₂S 198.26 Potential lead compound (structural analog)
4-(4-Methoxyphenyl)-5-phenylthiazol-2-amine 4: 4-methoxyphenyl; 5: phenyl C₁₆H₁₄N₂OS 282.36 Medicinal chemistry applications
5-{[4-(Trifluoromethyl)phenyl]methyl}thiazol-2-amine 5: benzyl (4-CF₃); 2: amine C₁₁H₉F₃N₂S 258.26 Not reported
N-(4-(3-Methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide Thiazol-2-amine with nitrothiophene carboxamide C₁₆H₁₀F₃N₃O₄S₂ 429.38 Antibacterial (42% purity)
4-(2,4-Dimethylphenyl)-5-methylthiazol-2-amine 4: 2,4-dimethylphenyl; 5: methyl C₁₂H₁₃N₂S 223.31 Not reported
Key Observations:

Substituent Effects: The trifluoromethyl group in the target compound increases lipophilicity (logP ≈ 3.5–4.0 estimated) compared to non-fluorinated analogs like 5-methyl-4-phenylthiazol-2-amine (logP ≈ 2.5–3.0) . Electron-withdrawing groups (e.g., CF₃, nitro) enhance stability and binding affinity in enzyme inhibitors, as seen in nitrothiophene carboxamide derivatives .

Purity and Synthesis :

  • Analogs such as N-(4-(3,5-difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide achieve high purity (99.05%) via silica gel chromatography, whereas others (e.g., 42% purity in ) suggest variability in synthetic yields .

Implications for Drug Design

  • Lipophilicity Optimization : The trifluoromethyl group in the target compound improves membrane permeability, a critical factor in central nervous system (CNS) drug candidates.
  • Steric Effects : Methyl groups at position 5 may reduce steric hindrance, enhancing binding to flat enzymatic active sites (e.g., kinases ).
  • Metabolic Stability : Fluorinated analogs generally exhibit longer half-lives in vivo due to resistance to oxidative metabolism .

Q & A

Q. What are the standard synthetic routes for 5-Methyl-4-(4-(trifluoromethyl)phenyl)thiazol-2-amine, and how are reaction conditions optimized?

The compound is typically synthesized via condensation reactions. For example, analogous thiazole derivatives are prepared by refluxing 2-amino-thiazole precursors with aldehydes in ethanol with catalytic acetic acid for 7–12 hours. Critical parameters include solvent choice (e.g., absolute ethanol for solubility), acid catalysis (2–3 drops of acetic acid), and purification via recrystallization . Yield optimization may involve adjusting stoichiometry, temperature, and reaction time.

Q. Which spectroscopic and analytical techniques are essential for characterizing thiazol-2-amine derivatives?

Structural confirmation relies on:

  • IR spectroscopy : Identifies functional groups (e.g., N-H stretches at ~3300 cm⁻¹ for amines).
  • ¹H/¹³C NMR : Resolves aromatic protons (δ 7.0–8.5 ppm) and methyl/trifluoromethyl groups (δ 2.5–4.0 ppm).
  • Mass spectrometry : Confirms molecular ion peaks and fragmentation patterns. Advanced characterization may include X-ray crystallography for precise bond-length and angle determination, as demonstrated for related thiadiazole derivatives .

Q. How are in vitro biological activities (e.g., antimicrobial, antifungal) evaluated for this compound?

Standard protocols involve:

  • Agar dilution/broth microdilution : Testing against bacterial (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans) to determine minimum inhibitory concentrations (MICs).
  • Positive controls : Comparing efficacy to reference drugs (e.g., fluconazole for fungi).
  • Dose-response curves : Assessing IC₅₀ values for cytotoxicity or growth inhibition .

Advanced Research Questions

Q. What computational strategies enhance the design and synthesis of thiazol-2-amine derivatives with targeted biological properties?

  • Molecular docking : Predicts binding affinities to enzymes (e.g., bacterial dihydrofolate reductase) by simulating ligand-receptor interactions .
  • QSAR modeling : Correlates substituent electronic/hydrophobic parameters (e.g., Hammett σ, logP) with bioactivity to guide structural modifications .
  • Quantum chemical calculations : Optimizes reaction pathways (e.g., transition state analysis) to reduce trial-and-error experimentation .

Q. How can structural modifications improve the pharmacokinetic profile of this compound?

  • Lipophilicity adjustment : Introducing electron-withdrawing groups (e.g., -CF₃) enhances membrane permeability but may reduce solubility.
  • Bioisosteric replacement : Substituting the phenyl ring with heterocycles (e.g., pyrazine) balances potency and metabolic stability .
  • Prodrug strategies : Masking the amine group with acylating agents improves oral bioavailability .

Q. What methodologies resolve contradictions in biological activity data across substituted thiazol-2-amine analogs?

  • Meta-analysis : Aggregates data from multiple studies to identify trends (e.g., -CF₃ substitution correlates with antifungal activity).
  • Experimental replication : Controls variables like microbial strain viability and compound purity.
  • Mechanistic studies : Uses gene knockout models or enzyme assays to validate target engagement .

Data Analysis and Experimental Design

Q. How are reaction yields optimized for large-scale synthesis of thiazol-2-amine derivatives?

  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) and improves yield by 15–20% .
  • Flow chemistry : Enhances heat/mass transfer for exothermic reactions.
  • Design of Experiments (DoE) : Applies factorial designs to identify critical parameters (e.g., temperature > solvent polarity) .

Q. What statistical approaches are used to validate structure-activity relationships (SAR) in thiazole derivatives?

  • Multivariate regression : Analyzes substituent effects (e.g., Hammett constants) on bioactivity.
  • Cluster analysis : Groups compounds with similar activity profiles to identify pharmacophores.
  • Machine learning : Trains models on published datasets to predict untested analogs’ efficacy .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Methyl-4-(4-(trifluoromethyl)phenyl)thiazol-2-amine
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5-Methyl-4-(4-(trifluoromethyl)phenyl)thiazol-2-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.